Azido-PEG8-CH2CO2-PFP
Overview
Description
Azido-PEG8-CH2CO2-PFP is a compound that features an azide group and a pentafluorophenyl ester group linked through a polyethylene glycol (PEG) chain. This compound is widely used in bioconjugation and click chemistry applications due to its functional groups that facilitate specific and efficient chemical reactions .
Biochemical Analysis
Biochemical Properties
Azido-PEG8-CH2CO2-PFP plays a significant role in biochemical reactions. The azide group in this compound readily reacts with alkyne, BCN, DBCO through Click Chemistry to yield a stable triazole linkage . The PFP ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
It is known that PEG derivatives, like this compound, are often used in drug delivery systems . They can modify the properties of therapeutic agents, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its azide group and PFP ester. The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azido-PEG8-CH2CO2-PFP typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to form a PEG chain.
Esterification: The final step involves the esterification of the PEG-azide intermediate with pentafluorophenyl chloroformate to form the pentafluorophenyl ester group
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
Types of Reactions:
Click Chemistry Reactions: this compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This compound can also participate in SPAAC reactions with dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups.
Common Reagents and Conditions:
CuAAC Reactions: Typically involve copper sulfate and sodium ascorbate as catalysts in aqueous or organic solvents.
SPAAC Reactions: These reactions do not require a catalyst and are performed under mild conditions, often in aqueous solutions.
Major Products:
Triazole Linkages: The primary product of CuAAC reactions is a stable triazole linkage.
Stable Conjugates: SPAAC reactions yield stable conjugates without the need for copper catalysts.
Scientific Research Applications
Azido-PEG8-CH2CO2-PFP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the labeling and modification of biomolecules, such as proteins and nucleic acids.
Medicine: Employed in drug delivery systems and the development of targeted therapies.
Industry: Utilized in the production of advanced materials and nanotechnology applications
Mechanism of Action
The mechanism of action of Azido-PEG8-CH2CO2-PFP is primarily based on its ability to undergo specific chemical reactions:
Azide Group: The azide group reacts with alkyne groups through CuAAC or SPAAC reactions, forming stable triazole linkages.
Pentafluorophenyl Ester Group: This group reacts with primary amines to form stable amide bonds, facilitating the conjugation of the compound to various biomolecules.
Comparison with Similar Compounds
Azido-PEG4-CH2CO2-PFP: A shorter PEG chain variant with similar functional groups.
Azido-PEG12-CH2CO2-PFP: A longer PEG chain variant with similar functional groups.
Azido-PEG8-CH2CO2-NHS: Contains an N-hydroxysuccinimide ester group instead of a pentafluorophenyl ester group.
Uniqueness: Azido-PEG8-CH2CO2-PFP is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity. The pentafluorophenyl ester group offers higher stability and reactivity compared to other ester groups, making it a preferred choice for bioconjugation applications .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34F5N3O10/c25-19-20(26)22(28)24(23(29)21(19)27)42-18(33)17-41-16-15-40-14-13-39-12-11-38-10-9-37-8-7-36-6-5-35-4-3-34-2-1-31-32-30/h1-17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGMBOXHJXUFJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34F5N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121296 | |
Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2182601-80-3 | |
Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2182601-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15,18,21,24-Octaoxahexacosanoic acid, 26-azido-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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